Cas no 2229532-75-4 (4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine)

4-Methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine is a specialized heterocyclic compound featuring a piperidine core substituted with a methoxy group and a 5-(trifluoromethyl)furan-2-ylmethyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan ring contributes to π-electron density, facilitating interactions with biological targets. The methoxy-piperidine framework offers conformational flexibility, potentially improving binding affinity. Its well-defined synthetic route allows for scalable production with high purity, supporting applications in drug discovery and material science. This compound is particularly useful in the development of bioactive molecules requiring tailored pharmacokinetic properties.
4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine structure
2229532-75-4 structure
Product Name:4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine
CAS No:2229532-75-4
MF:C12H16F3NO2
MW:263.256154060364
CID:6500132
PubChem ID:165752571
Update Time:2025-06-26

4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine
    • EN300-1974482
    • 2229532-75-4
    • 4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine
    • Inchi: 1S/C12H16F3NO2/c1-17-11(4-6-16-7-5-11)8-9-2-3-10(18-9)12(13,14)15/h2-3,16H,4-8H2,1H3
    • InChI Key: KUUWAFDUFRVZLW-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(CC2(CCNCC2)OC)O1)(F)F

Computed Properties

  • Exact Mass: 263.11331324g/mol
  • Monoisotopic Mass: 263.11331324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 34.4Ų

4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine Pricemore >>

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4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine Related Literature

Additional information on 4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine

4-Methoxy-4-{5-(Trifluoromethyl)furan-2-ylmethyl}Piperidine: A Comprehensive Overview

The compound 4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine, with the CAS number 2229532-75-4, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a piperidine ring with a methoxy group and a trifluoromethyl-substituted furan moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of small molecule inhibitors for specific protein targets. The trifluoromethyl group, a common substituent in pharmaceuticals, contributes to the compound's stability and bioavailability. Meanwhile, the methoxy group enhances solubility and can act as a site for further functionalization. The piperidine ring, a six-membered amine-containing structure, adds rigidity and can serve as a scaffold for additional chemical modifications.

The synthesis of 4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both laboratory and industrial applications. The use of advanced catalytic systems has further enhanced the efficiency of its synthesis, making it more accessible for large-scale production.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its spectroscopic data, including NMR and IR spectra, have been well-documented, providing valuable insights into its structural integrity. The presence of electron-withdrawing groups like the trifluoromethyl moiety significantly influences its electronic properties, making it an interesting candidate for applications in electronics and optoelectronics.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies suggest that it has potential as an inhibitor of certain kinases, which are critical targets in cancer therapy. Additionally, its ability to form stable complexes with DNA has opened new avenues for research in gene therapy and drug delivery systems.

The application of this compound extends beyond pharmacology. In materials science, it has been explored as a building block for constructing advanced polymers and hybrid materials. Its unique combination of functional groups allows for versatile cross-linking reactions, leading to materials with tailored mechanical and thermal properties.

In conclusion, 4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine represents a promising compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as an important molecule in modern chemistry.

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